molecular formula C8H8BrNO2 B1427725 Methyl 5-bromo-2-methylnicotinate CAS No. 1215916-40-7

Methyl 5-bromo-2-methylnicotinate

Cat. No. B1427725
M. Wt: 230.06 g/mol
InChI Key: UZSAODVBMBLKCX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylnicotinate is a chemical compound with the CAS Number: 1215916-40-7 . It has a molecular weight of 230.06 and its IUPAC name is methyl 5-bromo-2-methylnicotinate .


Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2-methylnicotinate is 1S/C8H8BrNO2/c1-5-7 (8 (11)12-2)3-6 (9)4-10-5/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-methylnicotinate has a molecular weight of 230.06 . It has a density of 1.503±0.06 g/cm3 . The boiling point is predicted to be 245.2±35.0 °C . It has a topological polar surface area of 39.2 and a complexity of 174 .

Scientific Research Applications

Efficient Synthesis Methods

A study presented a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, utilizing 5-methylnicotinic acid as the starting material. This method boasts simplicity, efficiency, and environmental friendliness, indicating the compound's role in the synthesis of rupatadine and potentially Methyl 5-bromo-2-methylnicotinate as a precursor or intermediate in pharmaceutical synthesis (Guo, Lu, & Wang, 2015).

Applications in Molecular Chemistry

Research into novel pyridine-based derivatives via Suzuki cross-coupling reaction highlighted the synthesis of a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating the compound's utility in developing materials with potential electronic, optical, or biological properties. Density Functional Theory (DFT) studies were carried out to explore the electronic structure and reactivity indices of these derivatives, underscoring the compound's role in material science and molecular engineering (Ahmad et al., 2017).

Role in Chemical Education

A comprehensive chemical experiment titled "Synthesis and Characterization of 5-Bromo-1-methylgramine Derivatives" utilized 5-bromoindole to synthesize 5-bromo-1-methylgramine, followed by reactions with different acids to produce a series of derivatives. This experiment is designed to improve students’ comprehensive experimental abilities, indicating the compound's utility in educational settings for fostering interest in scientific research and innovation (Lu et al., 2021).

Palladium-Catalyzed Arylation

Research on the palladium-catalyzed direct arylation of heteroaromatics using esters as blocking groups showcased the use of methyl 5-bromo-2-furoate, analogous to Methyl 5-bromo-2-methylnicotinate, for synthesizing biheteroaryls. This method prevents dimer formation and yields high-value compounds efficiently, highlighting the compound's significance in organic synthesis and the development of complex molecular architectures (Fu et al., 2012).

Safety And Hazards

The safety information for Methyl 5-bromo-2-methylnicotinate includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

methyl 5-bromo-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSAODVBMBLKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743770
Record name Methyl 5-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methylnicotinate

CAS RN

1215916-40-7
Record name Methyl 5-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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